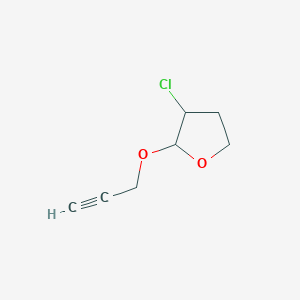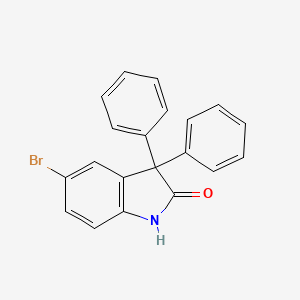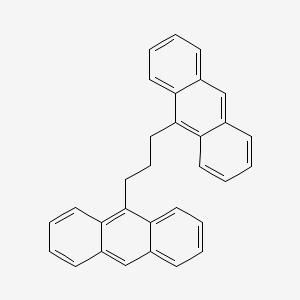
9,9'-(Propane-1,3-diyl)dianthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-(Propane-1,3-diyl)dianthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a propane-1,3-diyl linker connecting two anthracene units. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(Propane-1,3-diyl)dianthracene typically involves the coupling of two anthracene units via a propane-1,3-diyl linker. One common method is the Suzuki/Sonogashira cross-coupling reaction, which involves the reaction of anthracene derivatives with a propane-1,3-diyl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 60-100°C.
Industrial Production Methods
Industrial production of 9,9’-(Propane-1,3-diyl)dianthracene may involve large-scale synthesis using similar cross-coupling reactions. The process can be optimized for higher yields and purity by adjusting reaction parameters such as catalyst concentration, reaction time, and temperature. Additionally, purification techniques like recrystallization and column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,9’-(Propane-1,3-diyl)dianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), alkylation using alkyl halides and aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated, nitrated, or alkylated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’-(Propane-1,3-diyl)dianthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and detecting specific biomolecules.
Medicine: Investigated for potential use in photodynamic therapy (PDT) for cancer treatment due to its photophysical properties.
Industry: Utilized in the production of OLEDs, organic semiconductors, and other electronic devices.
Wirkmechanismus
The mechanism of action of 9,9’-(Propane-1,3-diyl)dianthracene is primarily based on its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then undergo various processes, such as fluorescence, phosphorescence, or energy transfer. The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound can generate reactive oxygen species (ROS) that induce cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
9-(4-Phenylethynyl)anthracene: Characterized by its photophysical and electrochemical properties.
Uniqueness
9,9’-(Propane-1,3-diyl)dianthracene is unique due to the presence of the propane-1,3-diyl linker, which can influence the compound’s photophysical properties and reactivity
Eigenschaften
CAS-Nummer |
63934-10-1 |
|---|---|
Molekularformel |
C31H24 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
9-(3-anthracen-9-ylpropyl)anthracene |
InChI |
InChI=1S/C31H24/c1-5-14-26-22(10-1)20-23-11-2-6-15-27(23)30(26)18-9-19-31-28-16-7-3-12-24(28)21-25-13-4-8-17-29(25)31/h1-8,10-17,20-21H,9,18-19H2 |
InChI-Schlüssel |
OQINKTWOPKQDEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



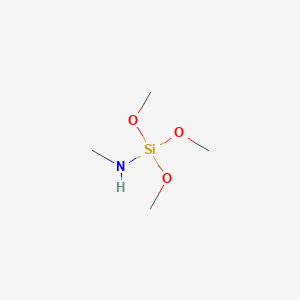



![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
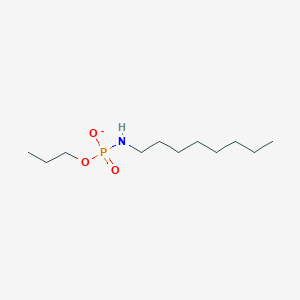
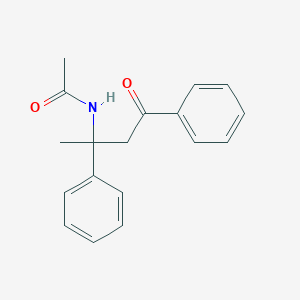
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)
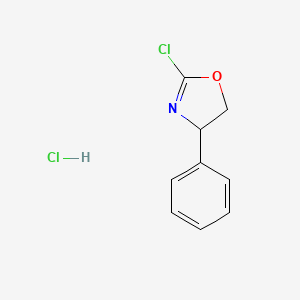
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
